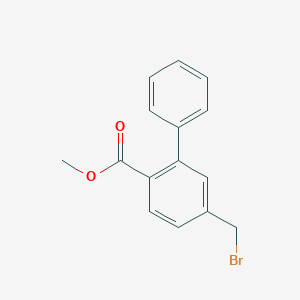

Methyl 4-bromomethyl-2-phenylbenzoate

Description

Methyl 4-bromomethyl-2-phenylbenzoate (CAS: 114772-38-2) is a brominated aromatic ester with a molecular formula of C₁₅H₁₃BrO₂ and a molecular weight of 305.17 g/mol . Its structure consists of a benzoate ester backbone substituted with a bromomethyl group at the 4-position and a phenyl group at the 2-position. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to the reactivity of the bromomethyl group, which facilitates alkylation and cross-coupling reactions.

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17 g/mol |

IUPAC Name |

methyl 4-(bromomethyl)-2-phenylbenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-18-15(17)13-8-7-11(10-16)9-14(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

QTKFZQUZEQSMTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CBr)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between methyl 4-bromomethyl-2-phenylbenzoate and analogous brominated esters:

Key Observations:

Reactivity Differences: The dual bromine in methyl 4-bromo-2-bromomethylbenzoate enhances its utility in sequential substitution reactions compared to the mono-brominated target compound . The fluorine in methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate increases electronic withdrawal, stabilizing the molecule against hydrolysis .

Solubility and Polarity :

- The hydroxyl group in methyl 4-bromo-2-hydroxy-6-methylbenzoate improves aqueous solubility, making it preferable for reactions in polar solvents .

Preparation Methods

Standard Protocol with AIBN Initiation

The most widely employed method involves radical bromination of methyl 4'-methyl-2-biphenylcarboxylate using NBS and azobisisobutyronitrile (AIBN) in n-hexane. Key steps include:

-

Reagents : NBS (1.02 equiv), AIBN (0.05 equiv), and 30% hydrogen peroxide (2.0 equiv).

-

Conditions : Reaction at 60°C for 2.5 hours, followed by reflux for 30 minutes.

-

Workup : Quenching with sodium bisulfite, filtration, and recrystallization in n-hexane.

Outcomes :

Table 1: Reaction Optimization for NBS/AIBN Bromination

Solvent and Initiator Variations

Alternative protocols substitute n-hexane with carbon tetrachloride (CCl₄), achieving comparable yields (90%) for analogous bromomethylated aromatics. However, CCl₄ poses environmental and safety concerns, limiting industrial applicability. Microwave-assisted bromination (80°C, 30 minutes) has been explored for reduced reaction times but requires specialized equipment.

Oxidative Bromination with Hydrogen Peroxide

Dual Role of H₂O₂ in Bromine Generation

Hydrogen peroxide serves as an oxidant to regenerate bromine from HBr, enabling catalytic bromine usage. In a representative procedure:

-

Reagents : Tetrabutylammonium bromide (TBAB, 0.1 equiv), H₂O₂ (2.0 equiv), and Br₂ (1.0 equiv) in diethyl ether.

-

Advantages : Minimizes bromine waste and enhances atom economy.

Outcomes :

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

While less common, palladium-mediated routes enable modular synthesis. For example, methyl 2-(bromomethyl)benzoate reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%) in DME/EtOH:

Table 2: Palladium-Catalyzed Method Limitations

| Factor | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Boronic Acid Purity | <90%: Yield drop | Pre-purify via recrystallization |

| Solvent Polarity | High polarity needed | Use DME/EtOH (2:1) |

Comparative Analysis of Bromination Techniques

Efficiency and Practicality

Q & A

Q. What are the recommended safety protocols for handling Methyl 4-bromomethyl-2-phenylbenzoate in laboratory settings?

Due to its bromomethyl group, the compound may pose alkylation and toxicity risks. Standard protocols include:

- Immediate flushing of eyes with water for 10–15 minutes upon contact .

- Use of gloves and lab coats to prevent skin exposure; contaminated clothing must be washed thoroughly before reuse .

- Conduct reactions in fume hoods to avoid inhalation. Toxicity data are limited, so treat it as a potential hazard and consult safety guidelines for brominated analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- FTIR and FT-Raman spectroscopy : To identify functional groups (e.g., ester C=O stretch, aromatic C-H vibrations) and bromomethyl C-Br bonds. Compare with computational frequency calculations to resolve ambiguities .

- NMR (¹H/¹³C) : Assign peaks using DEPT or HSQC for methyl, bromomethyl, and aromatic protons. Coupling patterns in aromatic regions help confirm substitution positions .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Bromination : Selective bromination of methyl 2-phenylbenzoate using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .

- Esterification : Coupling 4-bromomethyl-2-phenylbenzoic acid with methanol via acid catalysis (H₂SO₄) or DCC-mediated coupling . Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the bromomethyl group?

- Use SHELXL for small-molecule refinement: Apply restraints to C-Br bond lengths and angles. For twinned crystals, employ TWIN/BASF commands .

- Validate with PLATON to check for missed symmetry or hydrogen bonding interactions that may stabilize the structure .

Q. How to address contradictions between computational and experimental vibrational spectra?

- Perform DFT calculations (e.g., B3LYP/6-311++G**) to model the molecule’s geometry. Adjust for solvent effects (e.g., PCM model) if spectra were acquired in solution .

- Reconcile discrepancies in C-Br stretching modes by examining crystal packing forces (e.g., halogen bonding) that may shift experimental frequencies .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

- Competing radical pathways : Trace byproducts (e.g., dibrominated species) to incomplete control of radical initiator concentration or reaction time .

- Steric hindrance : The ortho-phenyl group may slow bromination kinetics, requiring elevated temperatures or prolonged reaction times. Optimize using DOE (Design of Experiments) .

Q. How to design a crystallization protocol for high-purity single crystals of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.